molecular formula C73H137NO16 B8055428 ERYTHROMYCIN STEARATE

ERYTHROMYCIN STEARATE

Numéro de catalogue: B8055428
Poids moléculaire: 1284.9 g/mol
Clé InChI: VPHONGMBJZNDED-DABSQYSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ERYTHROMYCIN STEARATE is a useful research compound. Its molecular formula is C73H137NO16 and its molecular weight is 1284.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Erythromycin stearate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily used to treat infections caused by susceptible bacteria, particularly in patients who are allergic to penicillin. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and associated case studies.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical application:

  • Absorption : this compound is absorbed more effectively when taken on an empty stomach. Studies indicate that optimal serum levels are reached when the drug is administered in a fasting state or just before meals .
  • Serum Concentrations : A study involving healthy volunteers showed that peak serum concentrations of erythromycin were typically reached 1 hour post-administration, with mean peak concentrations of 4.8 mg/L for this compound after a 1.5 g dose .
  • Side Effects : Gastrointestinal disturbances are common side effects, though they tend to be milder with erythromycin ethylsuccinate compared to this compound .

This compound functions primarily as a bacteriostatic agent, inhibiting bacterial growth rather than killing bacteria directly. Its mechanism includes:

  • Inhibition of Protein Synthesis : Erythromycin binds to the 50S ribosomal subunit of bacterial ribosomes, specifically targeting the 23S rRNA. This binding inhibits peptide chain elongation during protein synthesis, effectively halting bacterial growth .
  • Resistance Mechanisms : Bacterial resistance to erythromycin can occur through modifications in the 23S rRNA or through efflux mechanisms .

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity against various gram-positive and some gram-negative bacteria.

Bacteria Sensitivity
Staphylococcus aureusSensitive/Resistant
Streptococcus pneumoniaeSensitive
Neisseria gonorrhoeaeSome sensitivity
Campylobacter jejuniSensitive

A study comparing this compound with other formulations indicated that it was effective against both sensitive and resistant strains of Staphylococcus aureus, showing significant inhibitory effects at concentrations as low as 0.5 mg/L .

Clinical Efficacy

This compound is indicated for various infections, including respiratory tract infections and skin infections. Its effectiveness has been documented in multiple clinical studies:

  • Case Study : A young woman developed severe cholestasis and jaundice after treatment with this compound, highlighting potential hepatotoxicity associated with its use. This case underscores the importance of monitoring liver function during treatment .
  • Comparative Studies : Research has shown that this compound maintains efficacy against pathogens even in cases where resistance is noted with other antibiotics .

Safety and Adverse Effects

While generally well-tolerated, this compound can lead to adverse effects such as:

  • Gastrointestinal Issues : Nausea, vomiting, and diarrhea are common.
  • Hepatotoxicity : Cases of liver injury have been reported, necessitating caution in patients with pre-existing liver conditions .

Applications De Recherche Scientifique

Respiratory Tract Infections

Erythromycin stearate is commonly prescribed for upper respiratory tract infections caused by pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. A study involving 303 patients demonstrated a 95.4% cure rate for acute group A beta-hemolytic streptococcal infections treated with erythromycin formulations .

Skin Infections

The antibiotic is also effective against various skin infections caused by susceptible bacteria. Its use has been documented in treating conditions such as impetigo and cellulitis.

Prophylaxis

This compound is utilized for prophylaxis against rheumatic fever in patients allergic to penicillin, particularly in children who have had streptococcal throat infections.

Pharmacokinetics and Bioavailability

This compound exhibits good bioavailability when administered orally. Studies have shown that formulations like OE-7 (a specific this compound capsule) resulted in higher blood concentrations compared to standard formulations, indicating improved absorption and efficacy .

Formulation Peak Blood Concentration (mcg/ml) Time to Peak (hours) Urinary Excretion Max (hours)
OE-71.1734-6
StandardLower than OE-7SimilarSimilar

Case Study 1: Gastrointestinal Reactions

In a follow-up study involving patients treated with this compound, gastrointestinal reactions were reported in eight cases, alongside one transient rash. These reactions highlight the importance of monitoring side effects during treatment .

Case Study 2: Hepatotoxicity

A significant case involved a young woman who developed severe cholestasis and jaundice after being treated with this compound. This emphasizes the need for caution and monitoring liver function during erythromycin therapy .

Emerging Research and Formulations

Recent studies have explored novel delivery methods for this compound to enhance its therapeutic efficacy:

  • Solid Lipid Microparticles : Research indicated that erythromycin-loaded solid lipid microparticles could improve oral delivery and bioavailability .
  • pH-Sensitive Nanoparticles : Development of pH-sensitive polymeric nanoparticles has shown promise in protecting erythromycin from acidic environments while enhancing dissolution at intestinal pH levels .

Propriétés

IUPAC Name

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] octadecanoate;octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H101NO14.C18H36O2/c1-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-43(57)68-50-40(8)66-44(34-54(50,10)64-14)69-47-38(6)49(70-52-46(59)41(56(12)13)32-36(4)65-52)53(9,62)33-35(3)45(58)37(5)48(60)55(11,63)42(16-2)67-51(61)39(47)7;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h35-42,44,46-50,52,59-60,62-63H,15-34H2,1-14H3;2-17H2,1H3,(H,19,20)/t35-,36-,37+,38+,39-,40+,41+,42-,44+,46-,47+,48-,49-,50+,52+,53-,54-,55-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHONGMBJZNDED-DABSQYSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(OC(CC1(C)OC)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H137NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1284.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.